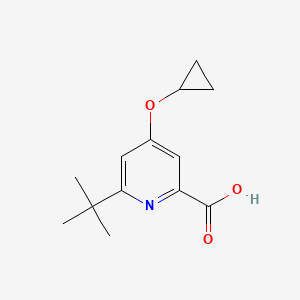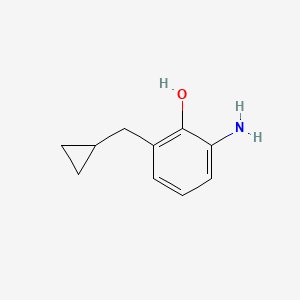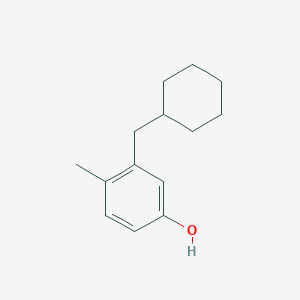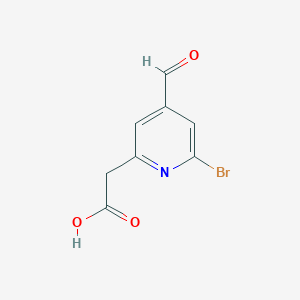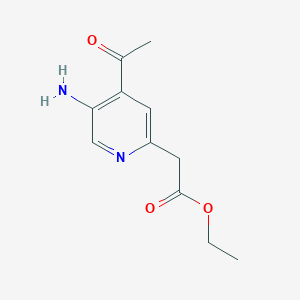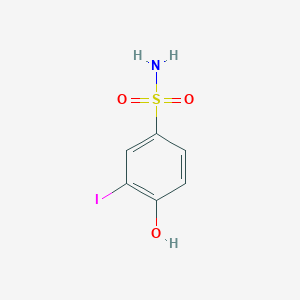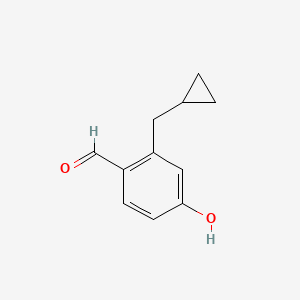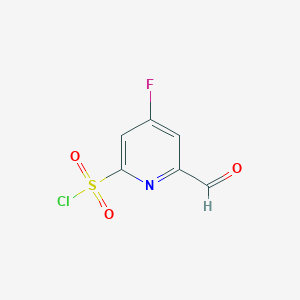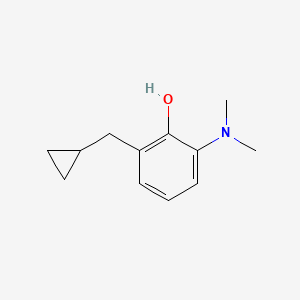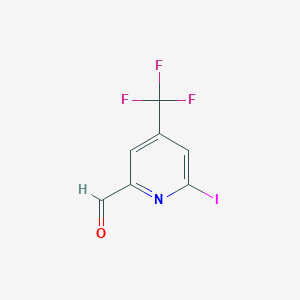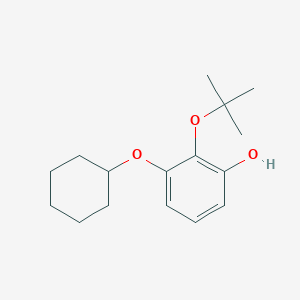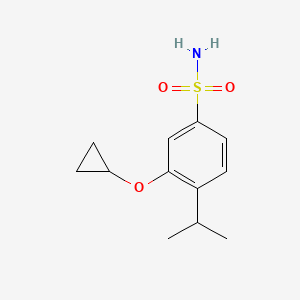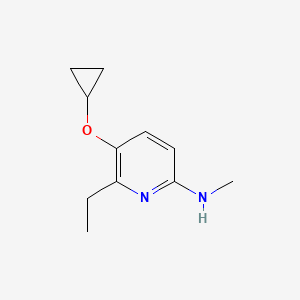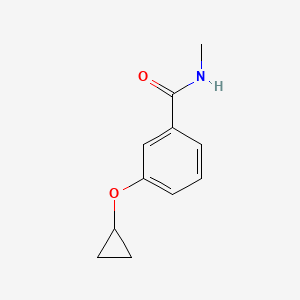
3-Cyclopropoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is characterized by a benzamide core substituted with a cyclopropoxy group at the third position and a methyl group on the nitrogen atom. It is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N-methylbenzamide typically involves the reaction of 3-cyclopropoxybenzoic acid with N-methylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding 3-cyclopropoxybenzoic acid and N-methylamine.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding carboxylic acids or ketones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Hydrolysis: 3-cyclopropoxybenzoic acid and N-methylamine.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Cyclopropoxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit key bacterial enzymes .
Comparison with Similar Compounds
N-methylbenzamide: Similar in structure but lacks the cyclopropoxy group. It is used as an intermediate in organic synthesis and has applications in the pharmaceutical industry.
N,N-diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure but different substituents. It is widely used for its efficacy in repelling insects.
3-Cyclopropoxybenzamide: Similar to 3-Cyclopropoxy-N-methylbenzamide but without the N-methyl group. .
Uniqueness: this compound stands out due to the presence of both the cyclopropoxy and N-methyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)8-3-2-4-10(7-8)14-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,12,13) |
InChI Key |
SQBQGDMHTWAQKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


